3-Ethoxy-1-methylpyrrolidine-2,5-dione

Description

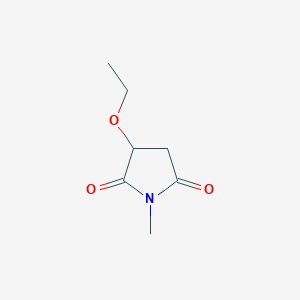

3-Ethoxy-1-methylpyrrolidine-2,5-dione is a heterocyclic organic compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure features a five-membered ring with nitrogen and oxygen atoms, making it a versatile scaffold for various chemical reactions and applications.

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

3-ethoxy-1-methylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C7H11NO3/c1-3-11-5-4-6(9)8(2)7(5)10/h5H,3-4H2,1-2H3 |

InChI Key |

YDPMNDGJXGQDQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC(=O)N(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-methylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of N-ethoxycarbonylmethylamine with maleic anhydride under controlled conditions. The reaction proceeds through a cyclization mechanism, forming the desired pyrrolidine-2,5-dione ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-Ethoxy-1-methylpyrrolidine-2,5-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

- 3-Hydroxy-1-methylpyrrolidine-2,5-dione

- 1-Benzyl-pyrrolidine-2,5-dione

- 1-(4-Nitrophenyl)-pyrrolidine-2,5-dione

Uniqueness

3-Ethoxy-1-methylpyrrolidine-2,5-dione is unique due to its ethoxy and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility and binding affinity to specific targets, making it a valuable scaffold for drug discovery and development.

Biological Activity

3-Ethoxy-1-methylpyrrolidine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is classified as a pyrrolidine derivative. The molecular structure includes a pyrrolidine ring with ethoxy and methyl substituents, contributing to its unique chemical reactivity and biological profile.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound may affect gene expression related to its biological activities, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of tumor growth. For instance, it has been shown to affect the viability of breast cancer cells significantly.

Insecticidal Activity

Emerging studies suggest that this compound may possess insecticidal properties. It has been evaluated for larvicidal activity against mosquito vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus. The compound's effectiveness in this context highlights its potential role in vector control strategies.

Case Studies

- Antimicrobial Evaluation : A study conducted on various derivatives of pyrrolidine compounds found that this compound exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics used for comparison.

- In Vitro Cancer Studies : In a series of experiments involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting a mechanism involving apoptosis induction.

- Insecticidal Activity : A recent study assessed the larvicidal effects of this compound on Aedes aegypti. The results showed an LC50 value of approximately 30 μM after 24 hours of exposure, indicating promising insecticidal potential without significant toxicity to non-target organisms at similar concentrations.

Data Table

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Antimicrobial | MIC Assay | Effective against multiple strains |

| Anticancer | Cell Viability Assay | Significant reduction in viability |

| Insecticidal | Larvicidal Assay | LC50 = 30 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.